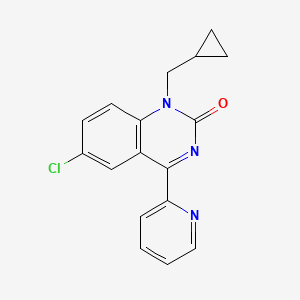
N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a pyrrolidine ring and a dimethylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-propyl-3-pyrrolidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the production process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Propyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate: shares similarities with other carbamates, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its propyl group, for instance, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Propiedades
Número CAS |
31755-11-0 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
(1-propylpyrrolidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-4-9-18-10-8-14(11-18)20-16(19)17-15-12(2)6-5-7-13(15)3/h5-7,14H,4,8-11H2,1-3H3,(H,17,19) |
Clave InChI |
BNQKBUOGDLGSFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(C1)OC(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
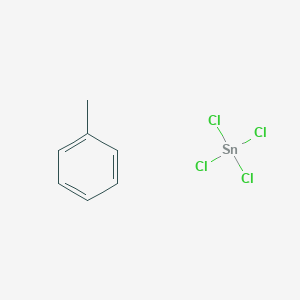
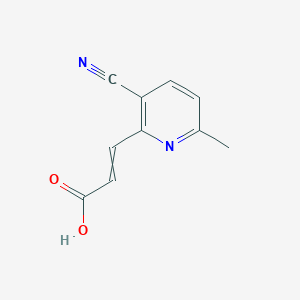

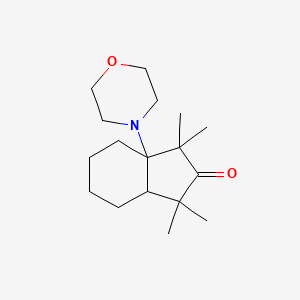

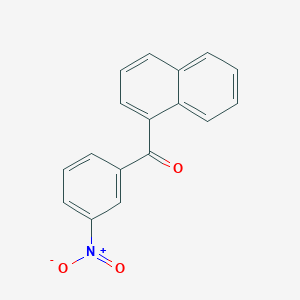
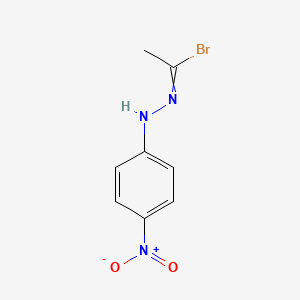

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
